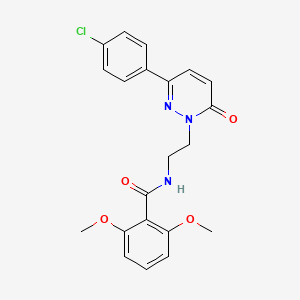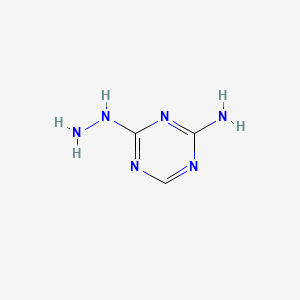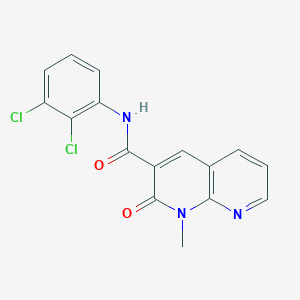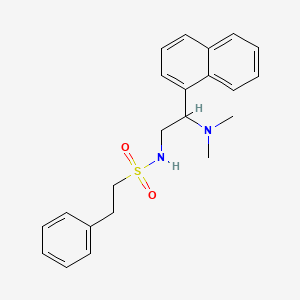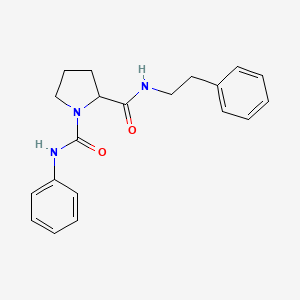
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, also known as PPDC, is a novel compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. PPDC is a small molecule that belongs to the class of pyrrolidine dicarboxamide compounds and has been shown to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide in lab experiments is its wide range of pharmacological activities, which make it a versatile compound for studying various biological processes. However, one of the limitations of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide. One area of research is the development of more efficient synthesis methods for N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, which could help to increase its availability for research purposes. Another area of research is the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide and its potential use in drug discovery and development.
合成法
The synthesis of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide involves the reaction of N-phenylpyrrolidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide.
科学的研究の応用
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-N-phenyl-2-N-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-14-13-16-8-3-1-4-9-16)18-12-7-15-23(18)20(25)22-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCKUAUSSVLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2854737.png)
![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)



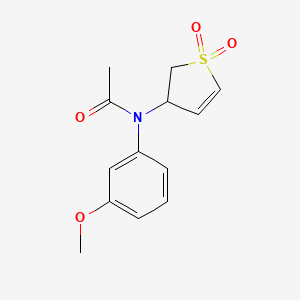
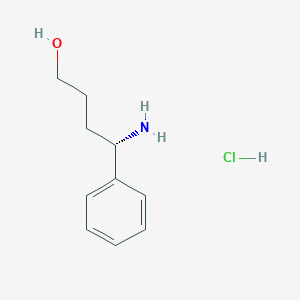
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide](/img/structure/B2854747.png)
